molecular formula C8H8BrClO B13171503 2-Bromo-1-(chloromethoxy)-4-methylbenzene

2-Bromo-1-(chloromethoxy)-4-methylbenzene

Cat. No.: B13171503
M. Wt: 235.50 g/mol
InChI Key: MOSKGAIXAUXASS-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethoxy)-4-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 2-Bromo-1-(chloromethoxy)-4-methylbenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(chloromethoxy)-4-methylbenzene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-Bromo-1-(chloromethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophilic agents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding dehalogenated products using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Scientific Research Applications

2-Bromo-1-(chloromethoxy)-4-methylbenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethoxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-1-(chloromethoxy)-4-methylbenzene can be compared with other similar halogenated aromatic compounds, such as:

    2-Bromo-1-chloropropane: This compound has a similar structure but with a propane backbone instead of a benzene ring. It is used in organic synthesis and as a solvent.

    1-Bromo-2-chlorobenzene: This compound has a similar halogenation pattern but lacks the methoxy group. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    1-Bromo-2-chloroethane: This compound has a similar halogenation pattern but with an ethane backbone. It is used as a reagent in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

2-bromo-1-(chloromethoxy)-4-methylbenzene

InChI

InChI=1S/C8H8BrClO/c1-6-2-3-8(11-5-10)7(9)4-6/h2-4H,5H2,1H3

InChI Key

MOSKGAIXAUXASS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCl)Br

Origin of Product

United States

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